13-Methyleneheptacosane
Overview
Description
13-Methyleneheptacosane is an organic compound with the molecular formula C28H56 It is a long-chain hydrocarbon, specifically an alkene, characterized by the presence of a methylene group at the 13th carbon position of the heptacosane chain
Scientific Research Applications
13-Methyleneheptacosane has several applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of long-chain alkenes in various chemical reactions.
Biology: Investigated for its role in biological systems, particularly in the study of lipid metabolism and membrane structure.
Medicine: Explored for its potential therapeutic properties, including its ability to modulate biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
According to the Material Safety Data Sheet (MSDS) for 13-Methyleneheptacosane, it can cause severe skin burns and eye damage . It is recommended to avoid eye and skin contact, as well as inhalation . In case of ingestion, it is advised not to induce vomiting and to seek medical attention immediately .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-Methyleneheptacosane typically involves the use of long-chain alkenes and alkanes as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form an alkene. In this case, a suitable long-chain aldehyde can be used to produce this compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes that facilitate the addition of a methylene group to a heptacosane backbone. These processes often require specific catalysts and reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
13-Methyleneheptacosane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of heptacosane.
Substitution: The methylene group can participate in substitution reactions, where other functional groups replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used for reduction.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under specific conditions.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Heptacosane.
Substitution: Halogenated derivatives of this compound.
Mechanism of Action
The mechanism of action of 13-Methyleneheptacosane involves its interaction with molecular targets and pathways within biological systems. It can modulate the activity of enzymes involved in lipid metabolism and influence the structure and function of cellular membranes. The presence of the methylene group allows it to participate in various chemical reactions, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Heptacosane: A saturated hydrocarbon with a similar chain length but lacking the methylene group.
13-Methylheptacosane: A structural isomer with a methyl group at the 13th carbon position instead of a methylene group.
Uniqueness
13-Methyleneheptacosane is unique due to the presence of the methylene group, which imparts distinct chemical reactivity and potential biological activity compared to its saturated and methylated counterparts. This structural feature makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
13-methylideneheptacosane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H56/c1-4-6-8-10-12-14-16-17-19-21-23-25-27-28(3)26-24-22-20-18-15-13-11-9-7-5-2/h3-27H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRXHWZXQBFYOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=C)CCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452372 | |
Record name | 13-METHYLENEHEPTACOSANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194243-01-1 | |
Record name | 13-Methyleneheptacosane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=194243-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 13-METHYLENEHEPTACOSANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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